molecular formula C16H10O4 B1228964 2-Carbomethoxy-9,10-anthraquinone

2-Carbomethoxy-9,10-anthraquinone

Cat. No. B1228964
M. Wt: 266.25 g/mol
InChI Key: JJFLSBOGTGPZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-carbomethoxy-9,10-anthraquinone is an anthraquinone that is 9,10-anthraquinone substituted by a methoxycarbonyl group at position 2. It has been isolated from the roots of Rubia yunnanensis. It has a role as a plant metabolite. It is an anthraquinone, an aromatic ester and a methyl ester.

Scientific Research Applications

Pharmaceutical and Medical Applications

2-Carbomethoxy-9,10-anthraquinone, as a derivative of anthraquinones, holds significant promise in pharmaceutical and medical fields. Malik and Müller (2016) highlight that anthraquinones have been used for centuries in medical applications, including as laxatives, antimicrobial, and anti-inflammatory agents. They are currently employed in therapies for conditions like constipation, arthritis, multiple sclerosis, and cancer (Malik & Müller, 2016).

Natural Compound Derivation

Ling et al. (2002) conducted research on the Malaysian medicinal plant, Saprosma scortechinii, and isolated various anthraquinones, including derivatives of 2-Carbomethoxy-9,10-anthraquinone. These compounds are important for understanding the chemical composition and potential therapeutic applications of medicinal plants (Ling et al., 2002).

Metal Ion Transport and Extraction

Dadfarnia et al. (1993) explored the use of 9,10-anthraquinone derivatives in the solvent extraction and membrane transport of metal ions, demonstrating their efficacy as carriers, particularly for calcium ions (Dadfarnia et al., 1993).

Photosemiconducting Properties

Mahajan et al. (2002) investigated organic compounds derived from 9,10-anthraquinone, including a 1-(2-methoxy benzyloxy)-8-hydroxy-9,10-anthraquinone, for their optical and photosemiconducting properties. These findings are crucial for developing new materials with unique optical characteristics (Mahajan et al., 2002).

DNA Interaction

Pandey and Weetall (1994) examined the potential of 9,10-anthraquinone derivatives in the electrochemical detection of compounds that intercalate within DNA. This has implications for understanding the interactions between these compounds and genetic material, which is relevant for drug development (Pandey & Weetall, 1994).

Dyeing Properties

Bechtold, Fitz-Binder, and Turcanu (2010) studied the electrochemical characteristics and dyeing properties of 9,10-anthraquinones, which are essential for the textile industry. The findings provide insights into the use of these compounds in the development of new dyes and pigments (Bechtold, Fitz-Binder, & Turcanu, 2010).

properties

Product Name

2-Carbomethoxy-9,10-anthraquinone

Molecular Formula

C16H10O4

Molecular Weight

266.25 g/mol

IUPAC Name

methyl 9,10-dioxoanthracene-2-carboxylate

InChI

InChI=1S/C16H10O4/c1-20-16(19)9-6-7-12-13(8-9)15(18)11-5-3-2-4-10(11)14(12)17/h2-8H,1H3

InChI Key

JJFLSBOGTGPZMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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